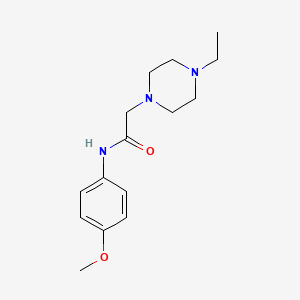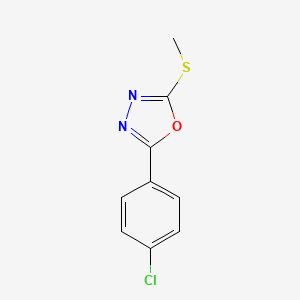
5-(3,5-dimethyl-1-piperidinyl)-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-dimethyl-1-piperidinyl)-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile, also known as DPCPX, is a potent and selective antagonist for the A1 adenosine receptor. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various areas of research.
作用機序
5-(3,5-dimethyl-1-piperidinyl)-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile works by selectively binding to the A1 adenosine receptor and blocking its activation by endogenous adenosine. This results in the inhibition of downstream signaling pathways that are involved in various physiological processes, including the regulation of blood flow, heart rate, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of the release of neurotransmitters such as dopamine, glutamate, and acetylcholine. It has also been found to reduce the expression of inflammatory cytokines and adhesion molecules, suggesting that it may have potential anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using 5-(3,5-dimethyl-1-piperidinyl)-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile in lab experiments is its high potency and selectivity for the A1 adenosine receptor, which allows for precise manipulation of this receptor in various physiological processes. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are a number of potential future directions for research on 5-(3,5-dimethyl-1-piperidinyl)-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile, including its potential therapeutic applications in various areas of research, such as neuroscience, cardiovascular disease, and cancer research. Additionally, further studies are needed to better understand the mechanisms of action of this compound and its potential off-target effects, as well as its potential interactions with other drugs and chemicals.
合成法
The synthesis of 5-(3,5-dimethyl-1-piperidinyl)-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile involves a multi-step process that begins with the reaction of 3,5-dimethylpiperidine with 2-bromo-1-phenylethene to form the intermediate 5-(3,5-dimethyl-1-piperidinyl)-2-(2-bromo-1-phenylethyl)oxazole. This intermediate is then reacted with potassium cyanide to form the final product, this compound.
科学的研究の応用
5-(3,5-dimethyl-1-piperidinyl)-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential therapeutic applications in various areas of research, including neuroscience, cardiovascular disease, and cancer research. It has been found to be a potent and selective antagonist for the A1 adenosine receptor, which is involved in various physiological processes, including the regulation of blood flow, heart rate, and neurotransmitter release.
特性
IUPAC Name |
5-(3,5-dimethylpiperidin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-10-15(2)13-22(12-14)19-17(11-20)21-18(23-19)9-8-16-6-4-3-5-7-16/h3-9,14-15H,10,12-13H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOQVAJAPMZBIA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(CN(C1)C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(3-fluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5488123.png)
![4-[1-(1,3-benzodioxol-5-yl)-4-piperidinyl]-N-cyclopropyl-2-piperazinecarboxamide](/img/structure/B5488131.png)
![N-(4-fluorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5488135.png)

![2-(2-fluorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5488151.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-6-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B5488164.png)


![3-(2-fluorobenzyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5488180.png)

![6-(2,4-difluorophenyl)-3-methyl-7-[(5-methyl-2-thienyl)methylene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5488191.png)
![ethyl 6-[chloro(difluoro)methoxy]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B5488193.png)
![N-(3-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5488206.png)
![N-[2-ethoxy-5-(1-piperidinylsulfonyl)phenyl]-2-fluorobenzamide](/img/structure/B5488207.png)
